molecular formula C7H6Cl2F3N B1404088 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 856250-59-4

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1404088
M. Wt: 232.03 g/mol
InChI Key: LCLXKLCMJTUIRQ-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)pyridine hydrochloride”, also known as “2-Picolyl chloride hydrochloride”, is a chemical compound with the molecular formula C6H6ClN · HCl and a molecular weight of 164.03 . “2-(Trifluoromethyl)pyridine” is another compound with the molecular formula C6H4F3N and a molecular weight of 147.10 .


Physical And Chemical Properties Analysis

“2-(Chloromethyl)pyridine hydrochloride” is an off-white chunky solid that is soluble in water . “2-(Trifluoromethyl)pyridine” has a refractive index of n20/D 1.419, a boiling point of 139-141 °C, and a density of 1.275 g/mL at 25 °C .

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including structures related to "2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride," play a crucial role in coordination chemistry. Boča et al. (2011) review the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and applications in forming complex compounds. These derivatives exhibit a range of properties such as spectroscopic features, magnetic properties, and electrochemical activity, suggesting potential areas for further investigation in analogues of "2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride" (Boča, Jameson, & Linert, 2011).

Catalysis and Synthesis

In the realm of catalysis, pyridine-based compounds serve as key precursors for synthesizing structurally diverse molecules with significant pharmaceutical applications. Parmar, Vala, & Patel (2023) discuss the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, highlighting the importance of pyridine scaffolds for generating bioactive compounds. This underscores the potential of "2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride" in facilitating the development of new pharmaceuticals through catalytic synthesis (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

Altaf et al. (2015) review the medicinal significance of pyridine derivatives, stating their widespread applications across various biological activities and clinical uses. This highlights the potential medicinal applications of "2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride" as a building block for creating biologically active molecules (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).

Environmental Applications

In environmental applications, Liu & Avendaño (2013) discuss the degradation of polyfluoroalkyl chemicals, a category to which "2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride" could theoretically contribute. The study reviews microbial degradation pathways and environmental fate, suggesting the importance of understanding the environmental impacts of pyridine derivatives (Liu & Avendaño, 2013).

Safety And Hazards

“2-(Chloromethyl)pyridine hydrochloride” is harmful by ingestion, inhalation, and skin absorption. It’s a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract. High concentrations are extremely destructive to these tissues .

properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N.ClH/c8-3-6-2-1-5(4-12-6)7(9,10)11;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLXKLCMJTUIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738841
Record name 2-(Chloromethyl)-5-(trifluoromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

CAS RN

856250-59-4
Record name 2-(Chloromethyl)-5-(trifluoromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (5-(trifluoromethyl)pyridin-2-yl)methanol (0.400 g, 2.26 mmol) in CH2Cl2 (4.4 mL) was cooled to 0° C. and SOCl2 (0.494 mL, 6.77 mmol) was added as a CH2Cl2 solution (2.2 mL). The reaction was allowed to gradually warm to ambient temperature over 1 hour and then stirred for an additional 1 hour. The reaction was concentrated and dried under vacuum to provide the desired product (0.520 g, 99%) as dark oil that was used directly in the subsequent step.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.494 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

The mixture of (5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt (293 mg, 1.4 mmol) and SOCl2 (1.5 ml) was stirred for 10 min. After this time, the solution was concentrated under reduced pressure to give the title compound, 2-(chloromethyl)-5-(trifluoromethyl)pyridine HCl salt.
Name
(5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt
Quantity
293 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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